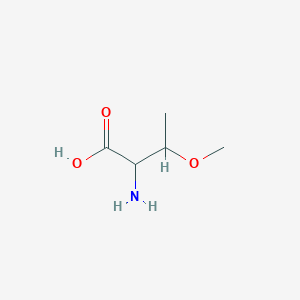

2-Amino-3-methoxybutanoic acid

Description

Contextualization within Non-Proteinogenic Amino Acid Chemistry and Derivatives

2-Amino-3-methoxybutanoic acid belongs to the vast and diverse class of non-proteinogenic amino acids. Unlike the 20 standard proteinogenic amino acids that are the building blocks of proteins, non-proteinogenic amino acids are not genetically coded for protein synthesis. However, they play crucial roles in various biological processes and serve as valuable tools in chemical and pharmaceutical research.

The study of non-proteinogenic amino acids like this compound is significant for several reasons:

Drug Discovery and Development: These modified amino acids can be incorporated into peptides to enhance their stability, bioavailability, and resistance to enzymatic degradation. The methoxy (B1213986) group in this compound, for instance, can alter the molecule's polarity and steric properties, potentially leading to improved pharmacological profiles of peptide-based drugs. guidechem.comchemimpex.com

Conformational Constraints: The introduction of non-standard amino acids can impose specific conformational constraints on peptide backbones. This is a powerful strategy for designing peptides with well-defined three-dimensional structures, which is crucial for their biological activity.

Probing Biological Systems: Synthetic amino acids are used as chemical probes to study enzyme mechanisms, receptor binding, and other biological interactions. The unique features of this compound make it a candidate for such studies.

Overview of Stereoisomeric Forms of this compound and their Academic Relevance

A critical aspect of this compound's chemistry is its stereoisomerism. The molecule possesses two chiral centers, at the alpha-carbon (C2) and the beta-carbon (C3), giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The specific spatial arrangement of the amino and methoxy groups is paramount, as different stereoisomers can exhibit distinct biological activities and chemical properties. cymitquimica.com

The academic relevance of these stereoisomers is profound:

Stereospecific Interactions: Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, they often interact preferentially with only one specific stereoisomer of a chiral molecule. The synthesis and study of individual stereoisomers of this compound are therefore essential to understand their specific biological roles. cymitquimica.com

Asymmetric Synthesis: The development of synthetic methods to selectively produce a single desired stereoisomer (enantioselective or diastereoselective synthesis) is a major focus in organic chemistry. Research in this area contributes to the broader field of asymmetric synthesis and provides access to stereochemically pure compounds for further investigation.

The table below provides a summary of the known stereoisomers and their identifiers.

| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (2S,3S)-2-Amino-3-methoxybutanoic acid | 104195-80-4 | C5H11NO3 | 133.15 |

| (2R,3R)-2-Amino-3-methoxybutanoic acid | Not readily available | C5H11NO3 | 133.15 |

| (2S,3R)-2-Amino-3-methoxybutanoic acid | Not readily available | C5H11NO3 | 133.15 |

| (2R,3S)-2-Amino-3-methoxybutanoic acid | 537697-28-2 | C5H11NO3 | 133.15 |

Data sourced from public chemical databases. nih.govbldpharm.com

Historical Perspective of Research on this compound

Early research involving derivatives of threonine laid the groundwork for the investigation of compounds like this compound. The initial focus was often on understanding the fundamental chemistry and synthesis of modified amino acids. A notable study published in the Journal of the American Chemical Society in 1952, which investigated the diffusion of various amino acids, included data on DL-2-amino-3-methylbutanoic acid, providing early physical chemistry insights into related structures. acs.org

More recent research has shifted towards the application of these compounds. For instance, a 2020 study in Advances in Biological Chemistry explored the synthesis and antibacterial activities of coordination compounds of 2-amino-3-methylbutanoic acid with metal ions like chromium(III) and oxovanadium(IV). scirp.orgscirp.org This research demonstrated that mixed ligand complexes of the amino acid exhibited significant antibacterial activity, in some cases surpassing standard antibiotics against certain bacteria. scirp.orgscirp.org Such studies highlight the evolving interest in the practical applications of this compound and its derivatives in areas like medicinal chemistry.

The development of protecting group strategies, such as the use of Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), has been crucial for the incorporation of this compound into peptides. anaspec.comnih.gov These advancements in peptide synthesis have opened up new avenues for creating novel peptides with tailored properties, further cementing the research significance of this non-proteinogenic amino acid.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWLJLGIAUCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031340 | |

| Record name | O-Methyl-DL-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88642-93-7, 2076-53-1 | |

| Record name | L-Thr(methyl) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Methyl-DL-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Amino 3 Methoxybutanoic Acid and Its Stereoisomers

Stereoselective Synthesis Approaches for 2-Amino-3-methoxybutanoic Acid

The creation of stereochemically defined this compound requires sophisticated synthetic methodologies that can control the spatial arrangement of substituents at its two chiral centers. Key approaches include the separation of stereoisomers from a racemic mixture and the direct synthesis of a specific stereoisomer using chiral templates or catalysts.

Enzymatic Resolution Techniques for Racemic Mixtures

Enzymatic resolution has proven to be a powerful tool for the separation of enantiomers from racemic mixtures. This technique leverages the high stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms.

In the context of this compound, a common strategy involves the enzymatic hydrolysis of a racemic mixture of its ester derivative. Lipases, for instance, can selectively hydrolyze the L-amino acid ester in an aqueous solution, demonstrating high reactivity and selectivity. nih.govcapes.gov.br This process yields the L-amino acid and the unreacted D-amino acid ester, which can then be separated. The efficiency of this resolution is influenced by the choice of enzyme and the nature of the ester group. For example, lipases from Pseudomonas and Rhizopus species are known to be effective in such resolutions. nih.gov

A generalized scheme for the lipase-catalyzed kinetic resolution of a racemic this compound ester is presented below:

The success of this method hinges on the ability of the chosen lipase (B570770) to discriminate between the two enantiomers of the ester, leading to a high enantiomeric excess (e.e.) for both the product acid and the remaining ester.

Asymmetric Synthesis Methodologies Utilizing Chiral Auxiliaries

Asymmetric synthesis utilizing chiral auxiliaries is a cornerstone of modern organic chemistry for establishing desired stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been created, the auxiliary is removed.

Evans oxazolidinones are a prominent class of chiral auxiliaries widely employed in stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.netsantiago-lab.com In the synthesis of β-alkoxy amino acids like this compound, an N-acylated Evans auxiliary can be used to control the stereochemistry of an aldol reaction. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective reaction with an aldehyde.

The general approach involves the following steps:

Acylation of a chiral oxazolidinone with a suitable carboxylic acid derivative.

Formation of a stereodefined enolate.

Diastereoselective reaction of the enolate with an appropriate electrophile.

Removal of the chiral auxiliary to yield the desired stereoisomer of the β-alkoxy amino acid.

This methodology offers predictable and high levels of stereocontrol, making it a valuable tool for accessing specific stereoisomers of this compound.

Specific Stereoisomer Syntheses

The synthesis of individual stereoisomers of this compound often requires tailored strategies that may involve starting from a chiral precursor or employing stereoselective reactions.

(2S,3R)-2-Amino-3-methoxybutanoic Acid: The stereoselective synthesis of derivatives of this stereoisomer can be approached using methods that establish the syn relationship between the amino and methoxy (B1213986) groups. One potential strategy involves the stereocontrolled construction starting from a chiral building block like Garner's aldehyde. elsevierpure.com

(2R,3R)-2-Amino-3-methoxybutanoic Acid: The synthesis of the (2R,3R) stereoisomer, an O-methylated D-allothreonine derivative, can be achieved through methods such as chiral Ni(II) complex-assisted α-epimerization, starting from a readily available amino acid like L-threonine. nih.govresearchgate.net This approach allows for the inversion of the α-carbon's stereochemistry while retaining the stereochemistry at the β-carbon.

(2S,3S)-2-Amino-3-methoxybutanoic Acid: The synthesis of the (2S,3S) stereoisomer, an O-methylated L-allothreonine derivative, can also be approached using asymmetric synthesis methodologies. For instance, Michael addition reactions of Ni(II) complexes of chiral Gly-Schiff bases have been utilized in the synthesis of related β-methyl amino acids and could be adapted for this purpose. nih.govresearchgate.net

Chemical Transformation Pathways of this compound

The chemical reactivity of this compound is dictated by its functional groups: the amino group, the carboxylic acid group, and the methoxy group. Understanding its behavior in oxidation and reduction reactions is crucial for its derivatization and incorporation into larger molecules. For these transformations, protection of the amino and/or carboxyl groups is often necessary. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the amino group due to its stability under a range of conditions and its facile removal under acidic conditions. researchgate.netorganic-chemistry.org

Oxidation Reactions

The oxidation of amino acids can be complex, and the outcome depends on the oxidizing agent and the reaction conditions. For N-protected this compound, the primary site of oxidation would likely be the carbon backbone, as the amino group is protected and the methoxy group is generally stable to oxidation.

While specific studies on the oxidation of this compound are not extensively documented, general methods for the oxidation of amino acid derivatives can be considered. Strong oxidizing agents could potentially lead to cleavage of the carbon-carbon bonds. Milder and more selective oxidizing agents would be required to achieve controlled transformations, such as the introduction of a carbonyl group at a specific position, although this would be a challenging synthetic transformation.

Reduction Reactions

The carboxylic acid moiety of this compound can be reduced to a primary alcohol. This transformation is typically carried out on an N-protected derivative to prevent side reactions involving the amino group.

A common method for the reduction of N-protected amino acids is the use of reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). However, a more convenient and milder approach involves the activation of the carboxylic acid followed by reduction with sodium borohydride (B1222165) (NaBH₄). For example, the N-Boc protected amino acid can be reacted with ethyl chloroformate to form a mixed anhydride, which is then reduced in situ with NaBH₄ to yield the corresponding amino alcohol.

This reduction provides access to chiral β-methoxy amino alcohols, which are valuable building blocks in their own right.

Substitution Reactions

The key transformation in the synthesis of this compound from a threonine precursor is the O-methylation of the side-chain hydroxyl group. This is typically achieved through a nucleophilic substitution reaction, most commonly a variation of the Williamson ether synthesis. In this reaction, the hydroxyl group is first deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile, attacking a methylating agent.

The general mechanism involves the following steps:

Deprotonation: The hydroxyl group of a suitably N-protected threonine derivative is treated with a strong base to form a highly reactive alkoxide.

Nucleophilic Attack: The resulting alkoxide performs an S(_N)2 attack on a methylating agent, such as methyl iodide or dimethyl sulfate.

The choice of base and methylating agent is critical to the success of the reaction, aiming for high yields while minimizing side reactions. Steric hindrance around the secondary hydroxyl group of threonine can influence the reaction rate.

| Reactant (N-Protected Threonine Derivative) | Base | Methylating Agent | Solvent | Typical Conditions |

| N-Protected-L-threonine | Sodium Hydride (NaH) | Methyl Iodide (CH(_3)I) | Tetrahydrofuran (THF) | Room Temperature |

| N-Protected-L-threonine | Silver(I) Oxide (Ag(_2)O) | Methyl Iodide (CH(_3)I) | N,N-Dimethylformamide (DMF) | Room Temperature |

This table presents common reagents and conditions for the Williamson ether synthesis as applied to O-methylation of protected threonine.

Research has shown that the selection of the N-protecting group can significantly impact the efficiency of the O-methylation. The protecting group must be stable to the basic conditions of the Williamson ether synthesis while allowing for efficient reaction at the hydroxyl group.

Protecting Group Chemistry in this compound Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA).

In the synthesis of Boc-protected this compound, the starting material is typically N-Boc-L-threonine. The O-methylation is then carried out as described in the substitution reactions section. The Boc group is generally stable to the strong bases like sodium hydride used for deprotonating the hydroxyl group.

A general synthetic sequence is as follows:

Protection: L-threonine is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)(_2)O) to yield N-Boc-L-threonine.

O-Methylation: The hydroxyl group of N-Boc-L-threonine is methylated, for instance, using sodium hydride and methyl iodide in THF.

Deprotection (if required): The Boc group can be removed with TFA to yield the final product.

| Step | Reagents and Conditions | Product |

| N-Protection | L-threonine, (Boc)(_2)O, base (e.g., NaHCO(_3)), solvent (e.g., dioxane/water) | N-Boc-L-threonine |

| O-Methylation | N-Boc-L-threonine, NaH, CH(_3)I, THF | N-Boc-O-methyl-L-threonine |

| N-Deprotection | N-Boc-O-methyl-L-threonine, TFA, CH(_2)Cl(_2) | O-methyl-L-threonine |

This table outlines a typical reaction sequence for the synthesis of O-methyl-L-threonine using a Boc-protection strategy.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is another cornerstone of modern peptide synthesis, particularly in solid-phase synthesis. Its key advantage is its lability to mild basic conditions (e.g., piperidine (B6355638) in DMF), which allows for orthogonal protection schemes in combination with acid-labile side-chain protecting groups.

For the synthesis of Fmoc-protected this compound, N-Fmoc-L-threonine serves as the precursor. Similar to the Boc-strategy, the hydroxyl group is methylated via a nucleophilic substitution reaction. The Fmoc group is sufficiently stable to the reaction conditions typically employed for O-methylation.

The synthetic route mirrors the Boc-strategy:

Protection: L-threonine is reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl to afford N-Fmoc-L-threonine.

O-Methylation: The side-chain hydroxyl of N-Fmoc-L-threonine is methylated.

Deprotection (if required): The Fmoc group can be cleaved using a solution of piperidine in DMF.

| Step | Reagents and Conditions | Product |

| N-Protection | L-threonine, Fmoc-OSu, base (e.g., Na(_2)CO(_3)), solvent (e.g., acetone/water) | N-Fmoc-L-threonine |

| O-Methylation | N-Fmoc-L-threonine, NaH, CH(_3)I, THF | N-Fmoc-O-methyl-L-threonine |

| N-Deprotection | N-Fmoc-O-methyl-L-threonine, 20% Piperidine in DMF | O-methyl-L-threonine |

This table illustrates a representative synthetic pathway for O-methyl-L-threonine utilizing an Fmoc-protection strategy.

The choice between Boc and Fmoc protection strategies often depends on the subsequent application of the this compound derivative. For solid-phase peptide synthesis, the Fmoc-protected version is generally preferred due to the mild deprotection conditions.

Stereochemical Analysis and Control in 2 Amino 3 Methoxybutanoic Acid Research

Chirality Centers and Diverse Stereoisomerism of 2-Amino-3-methoxybutanoic Acid

This compound, also known as O-methylthreonine, possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3). The presence of these two stereogenic centers gives rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The four stereoisomers are (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The (2S,3R) and (2R,3S) forms are enantiomers of each other and are referred to as the "threo" diastereomers, analogous to the amino acid threonine. The (2S,3S) and (2R,3R) forms are also enantiomers and are known as the "allo" diastereomers. Diastereomers, such as the threo and allo forms, are stereoisomers that are not mirror images of each other and thus have different physical and chemical properties.

The specific spatial arrangement of the amino and methoxy (B1213986) groups around the chiral centers defines the absolute configuration of each stereoisomer, which in turn governs its unique properties and interactions.

Enantiomeric and Diastereomeric Resolution Methodologies

The separation and purification of the individual stereoisomers of this compound are crucial for studying their distinct properties. Various methodologies are employed in academic research to achieve this resolution.

Chiral Derivatization Techniques (e.g., Marfey's Reagent)

One common approach for the resolution of amino acid stereoisomers is through chiral derivatization. This technique involves reacting the mixture of stereoisomers with a chiral derivatizing agent to form diastereomers. These newly formed diastereomers possess different physical properties, such as boiling points and solubility, allowing for their separation by conventional chromatographic methods like High-Performance Liquid Chromatography (HPLC).

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used chiral derivatizing agent for the analysis of amino acids. mdpi.comspringernature.comfishersci.com The primary amine of this compound reacts with Marfey's reagent to form stable diastereomeric adducts. These diastereomers can then be separated and quantified using reversed-phase HPLC. The elution order of the derivatized D- and L-amino acids is typically predictable, with the D-derivatives often exhibiting stronger retention on reversed-phase columns. fishersci.com For amino acids with a second chiral center, like this compound, this method can also aid in the separation of the diastereomers. nih.gov

Advanced Chromatographic Methods (Chiral High-Performance Liquid Chromatography, Gas Chromatography)

Direct separation of enantiomers without derivatization can be achieved using advanced chromatographic techniques that employ a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for the separation of enantiomers. nih.govyakhak.org This technique utilizes a column packed with a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus, separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. For amino acids, chiral stationary phases that facilitate ligand exchange or have crown ether functionalities have proven effective. sigmaaldrich.com

Gas Chromatography (GC): Chiral Gas Chromatography is another valuable technique for the separation of volatile enantiomers. nih.gov For amino acids like this compound, prior derivatization is necessary to increase their volatility. The derivatized enantiomers are then passed through a capillary column coated with a chiral stationary phase, leading to their separation based on differential interactions.

Spectroscopic Techniques for Enantiomeric Purity Assessment (Polarimetry, Circular Dichroism)

Once the stereoisomers are separated, their enantiomeric purity must be assessed. Spectroscopic techniques that rely on the interaction of chiral molecules with polarized light are instrumental in this regard.

Polarimetry: This technique measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. Each enantiomer of a chiral molecule will rotate the plane of polarized light to an equal but opposite degree. A specific rotation value, [α], is a characteristic physical property of a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). For example, the (2S,3S)-2-Amino-3-methoxybutanoic acid has a reported specific optical rotation of +25° to +29° (at 25°C, 589 nm, c=0.5 in 6 N HCl). By measuring the optical rotation of a sample and comparing it to the known value of the pure enantiomer, the enantiomeric excess (ee) can be determined.

Influence of Stereochemistry on Molecular Interactions in Academic Research Contexts

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound has a profound impact on its molecular interactions. This is a critical consideration in various academic research fields, particularly in the study of peptides and their structure-function relationships.

The incorporation of different stereoisomers of this compound into a peptide chain can significantly alter the peptide's conformation and, consequently, its biological activity. The side chain's orientation, governed by the stereochemistry at both the α- and β-carbons, influences the local and global folding of the peptide. This, in turn, affects how the peptide interacts with other molecules, such as receptors or enzymes. nih.govnih.gov

For instance, research on N-alkanoyl-substituted threonine, a close structural analog, has demonstrated that the stereochemistry at the chiral centers significantly affects the packing and organization of molecules in monolayers. nih.govacs.org This serves as a model for understanding how subtle changes in stereochemistry can dictate intermolecular interactions and self-assembly processes, which are fundamental in many biological systems.

Furthermore, the stereochemistry of amino acid residues is crucial in determining the substrate specificity of enzymes. An enzyme's active site is a chiral environment that preferentially binds to a substrate with a specific stereochemical configuration. Therefore, peptides containing different stereoisomers of this compound would be expected to exhibit differential binding and reactivity with enzymes.

Derivatives and Analogues of 2 Amino 3 Methoxybutanoic Acid in Academic Research

Structurally Modified Analogues of 2-Amino-3-methoxybutanoic Acid and their Synthesis

The incorporation of fluorine into amino acid frameworks is a well-established strategy in medicinal chemistry to enhance metabolic stability and alter electronic properties. researchgate.net In the context of this compound, research has focused on the synthesis of its fluorinated counterparts. A notable example is 4-fluoro-threonine, which can be considered a close structural analogue. nih.gov The synthesis of such compounds often involves diastereoselective routes to control the stereochemistry, a critical factor for their biological activity. researchgate.net For instance, synthetic strategies may employ fluorinating agents like Deoxo-Fluor on protected amino alcohol precursors. nih.gov The introduction of fluorine can significantly impact the molecule's conformational preferences in solution, a property that is extensively studied using computational and spectroscopic methods. researchgate.net

Table 1: Examples of Fluorinated Analogues and Synthetic Approaches

| Analogue Name | Key Synthetic Step | Precursor Molecule | Reference |

|---|---|---|---|

| 4-Fluoro-threonine | Diastereoselective fluorination | Protected serine derivative | nih.gov |

This table provides a simplified overview of synthetic strategies for fluorinated amino acids, which are relevant to the analogues of this compound.

The most direct hydroxylated analogue of this compound is threonine (2-amino-3-hydroxybutanoic acid). The former is the O-methyl ether of the latter. nih.gov The synthesis of this compound can be achieved through the O-methylation of a suitably protected threonine derivative. This reaction highlights the close structural and synthetic relationship between these two amino acids. The metabolism of threonine is a significant area of research, with pathways leading to the production of key metabolites like S-adenosyl-methionine (SAM), a universal methyl group donor. nih.gov This metabolic link underscores the biological relevance of methylation at the hydroxyl group of threonine.

Beyond the O-methylation that differentiates it from threonine, further methylation of this compound can occur at the α-amino group, leading to N-methylated analogues. N-methylation of amino acids is a common modification in natural products and is known to impart desirable properties to peptides, such as increased resistance to enzymatic degradation and enhanced membrane permeability. monash.edu The synthesis of N-methyl amino acids can be challenging, with various methods developed to achieve efficient and racemization-free methylation. researchgate.net A widely used method involves the use of sodium hydride and methyl iodide on N-protected amino acids. researchgate.net The presence of an N-methyl group can significantly influence the conformational properties of peptides, often promoting a cis-amide bond geometry. nsf.gov

Peptide and Peptidomimetic Integration of this compound

This compound, being a chiral molecule, serves as a valuable non-proteinogenic building block in peptide synthesis. nbinno.comnbinno.com Its incorporation into peptide chains can introduce unique structural features and functionalities. The methoxy (B1213986) group can influence the peptide's conformation and its interactions with biological targets. nbinno.com The synthesis of peptides containing this amino acid typically follows standard solid-phase peptide synthesis (SPPS) protocols, where the amino acid is used in its protected form (e.g., with a Boc or Fmoc protecting group). nbinno.com The precise stereochemistry of the building block is crucial for the biological activity of the final peptide. nbinno.com

The incorporation of non-standard amino acids like this compound is a key strategy in the design of bioactive peptide analogues with improved therapeutic properties. mdpi.comnih.gov By replacing a natural amino acid with this analogue, researchers can fine-tune the peptide's structure-activity relationship (SAR). mdpi.comscilit.com Such modifications can lead to enhanced stability, altered receptor binding affinity, and improved pharmacokinetic profiles. For example, the introduction of non-coded amino acids has been shown to enhance the proteolytic resistance of antimicrobial peptides. nih.gov The design of these analogues is often guided by computational modeling to predict the conformational impact of the substitution, followed by chemical synthesis and biological evaluation. reading.ac.uk

Exploration of Other Functionalized Derivatives for Specific Research Applications

Beyond their role as simple building blocks in peptide synthesis, functionalized derivatives of this compound, also known as O-methylthreonine, are actively explored in academic research for a variety of specific applications. These modifications aim to introduce novel properties into peptides and other molecules, enabling detailed investigations into their structure, function, and therapeutic potential. Key areas of exploration include the development of potent anticancer agents and the design of conformationally constrained peptides.

One of the most significant applications of functionalized this compound derivatives is in the synthesis of analogues of dolastatin 10, a highly potent natural anticancer agent. Dolastatin 10 is a pentapeptide that has shown remarkable activity against a range of cancer cell lines. However, its natural scarcity and complex structure have driven extensive research into the synthesis of more accessible and potentially more effective analogues.

In this context, researchers have focused on modifying the various amino acid subunits of the dolastatin 10 scaffold. The P2 subunit, which is structurally related to this compound, has been a target for such modifications. By introducing different functional groups onto this subunit, scientists aim to enhance the cytotoxic activity and improve the pharmacological properties of the resulting analogues.

A notable example of this is the introduction of an azide (B81097) group into the side chain of the P2 subunit. This modification has been shown to yield compounds with potent in vitro activity against cancer cells. The presence of the azide functionality not only influences the biological activity but also offers a chemical handle for further modifications through "click chemistry," a versatile and highly efficient set of reactions for joining molecules together. This allows for the attachment of other molecules, such as fluorescent probes or targeting ligands, to the dolastatin 10 analogue.

The following table summarizes the findings from research on dolastatin 10 analogues where the P2 subunit has been functionalized.

| Derivative Type | Functional Group | Key Research Finding | Potential Application |

| Dolastatin 10 Analogue | Azide on P2 subunit side chain | Resulted in potent in vitro anticancer activity. | Development of more effective chemotherapy agents. |

| Dolastatin 10 Analogue | Azide-modified P2 subunit | The azide group can serve as a handle for "click chemistry." | Attachment of imaging agents or drug delivery systems. |

The exploration of such functionalized derivatives in the context of dolastatin 10 highlights a key strategy in medicinal chemistry: the use of non-canonical amino acids to probe and enhance the biological activity of complex natural products.

Furthermore, the inherent structural features of this compound make it and its derivatives valuable tools for creating conformationally constrained peptides. The methyl group on the β-carbon of the amino acid restricts the rotational freedom of the peptide backbone. By incorporating this amino acid or its further modified versions into a peptide sequence, researchers can induce specific secondary structures, such as turns or helices. This is crucial for studying structure-activity relationships, as it allows for the stabilization of a particular conformation that may be responsible for the peptide's biological activity. Such conformationally constrained peptides often exhibit increased potency, selectivity, and stability against enzymatic degradation compared to their more flexible counterparts.

While the direct functionalization of this compound with a wide array of probes (e.g., fluorescent tags, photo-crosslinkers) is an ongoing area of research, the principles established with other amino acids are readily applicable. The synthesis of derivatives bearing reactive handles like azides or alkynes opens the door to a broad range of research applications, from tracking the localization of peptides within cells to identifying their binding partners.

Biochemical and Metabolic Research Pathways Involving 2 Amino 3 Methoxybutanoic Acid

Role as Substrate or Inhibitor in Enzymatic Studies

2-Amino-3-methoxybutanoic acid, also known as O-methyl-L-threonine, has been utilized in enzymatic studies primarily as an analog of other amino acids, such as threonine and isoleucine. Its structural similarity allows it to interact with enzymes that normally bind to these canonical amino acids, serving as either a substrate for or an inhibitor of their activity.

One of the key enzymes that interacts with this compound is isoleucyl-tRNA synthetase . This enzyme is responsible for attaching isoleucine to its corresponding transfer RNA (tRNA) molecule, a crucial step in protein synthesis. Studies have shown that O-methyl-L-threonine is activated and transferred to tRNA by isoleucyl-RNA synthetase. nih.govebi.ac.uk The rate of its incorporation into proteins in intact cells has been observed to be comparable to that of isoleucine. nih.govebi.ac.uk

Another significant enzymatic interaction is with threonine deaminase (also known as threonine dehydratase), an enzyme that catalyzes the deamination of threonine to α-ketobutyrate. wikipedia.org Research has demonstrated that O-methyl-L-threonine acts as a competitive inhibitor of threonine deaminase. nih.govebi.ac.uk Unlike isoleucine, which is a potent allosteric inhibitor of this enzyme, very high concentrations of O-methyl-L-threonine are required for inhibition. nih.govebi.ac.uk Notably, it can also inhibit preparations of threonine deaminase that have been desensitized to inhibition by isoleucine. nih.govebi.ac.uk

The compound has also been noted to inhibit the production of fatty acids in certain resistant mutants. biosynth.com

Table 1: Enzymatic Interactions of this compound

| Enzyme | Interaction Type | Observed Effect |

|---|---|---|

| Isoleucyl-tRNA synthetase | Substrate | Activated and transferred to tRNA, incorporated into proteins. nih.govebi.ac.uk |

Participation in Amino Acid Metabolism and Intermediary Pathways (including comparisons with related amino acids where mechanistic insights are gained for this compound)

The primary role of this compound in metabolic research stems from its function as an amino acid analog. By mimicking isoleucine and threonine, it serves as a tool to probe the pathways of amino acid metabolism. nih.gov

As an isosteric analog of isoleucine, O-methyl-L-threonine has been shown to markedly inhibit the growth of Escherichia coli. nih.govebi.ac.uk This inhibition can be overcome by the addition of isoleucine, valine, or leucine (B10760876) to the medium, indicating that it competes with these branched-chain amino acids for uptake or utilization within the cell. nih.govebi.ac.uk Its ability to be incorporated into proteins in place of isoleucine demonstrates its direct participation in the process of protein synthesis, albeit as an antagonist to the natural amino acid. nih.govebi.ac.uk

The inhibitory effect on threonine deaminase provides insight into the regulation of the biosynthetic pathway for isoleucine. Threonine deaminase is a key enzyme in this pathway, and its inhibition by O-methyl-L-threonine, competitively with threonine, highlights the specificity of the enzyme's active site. nih.govebi.ac.uk The fact that it can inhibit an isoleucine-desensitized form of the enzyme suggests a different mode of interaction at the active site compared to the allosteric regulation by isoleucine. nih.govebi.ac.uk

Investigations into its Modulation of Neurotransmitter Systems in Academic Models

Research into the direct modulation of neurotransmitter systems by this compound is limited. However, it has been identified as a precursor for the synthesis of nicotinic acetylcholine (B1216132). biosynth.com Acetylcholine is a major neurotransmitter in both the central and peripheral nervous systems, playing a critical role in functions such as learning, memory, and muscle contraction. genome.jpsigmaaldrich.com The synthesis of acetylcholine from choline (B1196258) and acetyl-CoA is catalyzed by choline acetyltransferase. sigmaaldrich.com The precise pathway through which this compound serves as a precursor to nicotinic acetylcholine is not extensively detailed in the available research.

Advanced Analytical Techniques for 2 Amino 3 Methoxybutanoic Acid Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "2-Amino-3-methoxybutanoic acid". By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹³C-NMR Spectroscopy probes the carbon skeleton of the molecule. A typical ¹³C-NMR spectrum for "this compound" would display five distinct signals, corresponding to the five carbon atoms in its structure: the carboxyl carbon, the alpha-carbon, the beta-carbon bearing the methoxy (B1213986) group, the methoxy carbon, and the terminal methyl carbon. The chemical shifts of these carbons provide insight into their hybridization and chemical environment.

| Predicted ¹³C-NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon Atom | Predicted Chemical Shift (ppm) | | Carboxyl (C=O) | ~170-180 | | Alpha-Carbon (CH-NH₂) | ~50-60 | | Beta-Carbon (CH-OCH₃) | ~70-80 | | Methoxy (O-CH₃) | ~55-65 | | Methyl (CH₃) | ~15-25 | Note: These are estimated values based on typical chemical shifts for similar functional groups.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further structural detail by showing correlations between nuclei. A COSY spectrum would reveal the coupling between adjacent protons, helping to piece together the proton network of the molecule. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals. While specific 2D NMR data for this compound is not available, these techniques are invaluable for confirming the molecular structure.

Vibrational Spectroscopy (Fourier-Transform Infrared, Fourier-Transform Raman)

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds and functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy of "this compound" would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum is not publicly available, a product specification sheet for the (2S,3S)-isomer indicates that its infrared spectrum conforms to its structure. jlps.gr.jp Key expected vibrational modes include the O-H stretch of the carboxylic acid, the N-H stretch of the amino group, the C-H stretches of the alkyl and methoxy groups, the C=O stretch of the carboxylic acid, and the C-O stretch of the ether linkage.

| Expected FTIR Absorption Bands for this compound | | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | O-H stretch (carboxylic acid) | 2500-3300 (broad) | | N-H stretch (amino group) | 3300-3500 | | C-H stretch (alkyl & methoxy) | 2850-3000 | | C=O stretch (carboxylic acid) | 1700-1725 | | N-H bend (amino group) | 1550-1650 | | C-O stretch (ether) | 1050-1150 | Note: These are general ranges for the expected functional groups.

Fourier-Transform Raman (FT-Raman) Spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar bonds and symmetric vibrations. An FT-Raman spectrum of "this compound" would be expected to show prominent peaks for the C-C backbone and C-H vibrations. Specific experimental FT-Raman data for this compound is not currently available in the surveyed literature.

Mass Spectrometry (High-Performance Liquid Chromatography-Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it allows for the sensitive detection and identification of compounds in a mixture.

For "this compound", electrospray ionization (ESI) would be a suitable ionization method, producing a protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information. Common fragmentation pathways for amino acids include the loss of water, ammonia, and the carboxyl group. libretexts.orgscispace.com While a specific experimental mass spectrum for "this compound" is not detailed here, a GC-MS spectrum is noted as being available in the FiehnLib library under the MoNA ID FiehnLib000423. nih.gov

Chromatographic Separation and Quantification Methods (High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for the separation, identification, and quantification of "this compound" from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating amino acids. Due to the polar nature of "this compound", reversed-phase HPLC with a C18 column is a common approach. bco-dmo.orglcms.czscbt.comnih.govresearchgate.net Detection can be achieved using various methods, including UV detection after derivatization (e.g., with o-phthaldialdehyde), or more commonly, mass spectrometry (LC-MS) for higher sensitivity and specificity. Chiral stationary phases can also be employed to separate the enantiomers of "this compound".

Gas Chromatography (GC) is another powerful separation technique, but it requires the analyte to be volatile and thermally stable. Amino acids are non-volatile, and therefore, derivatization is necessary prior to GC analysis. sigmaaldrich.commdpi.comresearchgate.netthermofisher.com Common derivatization methods include silylation (e.g., with MSTFA) or esterification followed by acylation. The resulting volatile derivatives can then be separated on a suitable GC column and detected by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer (GC-MS).

Potentiometric Analysis in Complex Formation Studies

Potentiometric titration is a classical analytical method used to determine the concentration of a substance by measuring the potential difference between two electrodes. In the context of amino acids, it is a valuable tool for determining the pKa values of the acidic and basic functional groups. Furthermore, it is extensively used to study the formation and stability of metal complexes with amino acids. iupac.orginteresjournals.orggarj.orgresearchgate.netnih.gov

Computational and Theoretical Investigations of 2 Amino 3 Methoxybutanoic Acid

Quantum Chemical Calculations (Hartree-Fock, Density Functional Theory)

Quantum chemical calculations, particularly Hartree-Fock (HF) and Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules like 2-Amino-3-methoxybutanoic acid. These methods provide insights into the molecule's geometry, stability, and reactivity.

Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock calculations would provide a good first approximation of the electronic structure of this compound. While HF theory does not fully account for electron correlation, it is a crucial starting point for more advanced computational methods. For amino acid analogues, HF has been used to determine optimized geometries and vibrational frequencies. acs.org

Density Functional Theory (DFT): DFT has become a more popular method for studying biological molecules due to its balance of computational cost and accuracy in accounting for electron correlation. nih.gov For molecules similar to this compound, DFT calculations using functionals like B3LYP are commonly employed to predict molecular structures, energies, and vibrational spectra with good agreement with experimental data. nih.gov Studies on related amino acids have shown that DFT can effectively model the conformational landscape and the influence of substituents on the electronic properties. acs.org

A comparative study of HF and DFT methods on amino acid derivatives often reveals that DFT methods, particularly with hybrid functionals, offer superior accuracy for properties like vibrational frequencies and geometric parameters when compared to experimental results. nih.gov For this compound, it is anticipated that DFT calculations would provide reliable predictions of its structural and electronic properties.

| Method | Basis Set | Typical Applications | Expected Insights for this compound |

|---|---|---|---|

| Hartree-Fock (HF) | 6-31G* | Initial geometry optimization, molecular orbital analysis. | Approximation of electronic structure and orbital energies. |

| DFT (B3LYP) | 6-311++G(d,p) | Accurate geometry optimization, vibrational frequency prediction, reaction pathway analysis. | Detailed structural parameters, IR and Raman spectra prediction, thermodynamic properties. |

| MP2 | aug-cc-pVDZ | Inclusion of electron correlation for more accurate energy calculations. | Refined energetic landscape and interaction energies. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of biomolecules in different environments. nih.gov For this compound, MD simulations would reveal how the molecule behaves over time, particularly in a solvent like water.

Conformational Analysis: The presence of a methoxy (B1213986) group in this compound introduces additional rotational freedom compared to its parent amino acid, threonine. A systematic conformational search, often performed using computational methods prior to MD simulations, would identify the low-energy conformers. These stable conformations are dictated by the interplay of steric effects and intramolecular interactions, such as hydrogen bonds. scirp.org

Molecular Dynamics in Solution: MD simulations of amino acids in aqueous solution provide insights into how the solvent influences conformational preferences. acs.org For this compound, simulations would likely show that the polar amino and carboxyl groups form hydrogen bonds with water molecules, while the more hydrophobic methoxybutyl side chain might exhibit different solvation characteristics. The dynamics of these interactions are crucial for understanding the molecule's behavior in a biological context. Studies on similar modified amino acids have demonstrated the importance of explicit solvent models in accurately capturing these effects. nih.gov

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | Common choices like AMBER, CHARMM, or GROMOS would be used to model the interactions of the atoms. |

| Solvent Model | Representation of the solvent, typically explicit (e.g., TIP3P water) or implicit (continuum models). | An explicit water model would be crucial for accurately simulating solvation and hydrogen bonding. |

| Simulation Time | The duration of the simulation. | Nanosecond to microsecond-scale simulations would be necessary to observe significant conformational changes. |

Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting various spectroscopic data, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to predict the vibrational frequencies and intensities of molecules. For this compound, a calculated vibrational spectrum would show characteristic peaks for the amino group (N-H stretching and bending), the carboxyl group (C=O and C-O stretching), and the methoxy group (C-O-C stretching). Comparing these predicted spectra with experimental data can help in the structural elucidation of the molecule. nih.gov

NMR Spectroscopy: Quantum chemical calculations can also predict NMR chemical shifts (¹H and ¹³C) and coupling constants. These predictions are highly sensitive to the molecular conformation. By calculating these parameters for different low-energy conformers of this compound, it is possible to correlate the observed NMR spectra with the dominant solution-state structure. The accuracy of these predictions can be improved by considering solvent effects.

| Spectroscopic Technique | Functional Group | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| IR Spectroscopy | N-H Stretch | ~3300-3500 cm⁻¹ |

| IR Spectroscopy | C=O Stretch | ~1700-1750 cm⁻¹ |

| ¹³C NMR | Carboxyl Carbon | ~170-180 ppm |

| ¹H NMR | Alpha-Proton | ~3.5-4.5 ppm |

Electronic Structure and Reactivity Studies (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure of this compound governs its chemical reactivity. Computational methods provide valuable tools to investigate this.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For an amino acid, the HOMO is often localized on the lone pair of the amino group or the carboxylate group, indicating nucleophilic character. The LUMO is typically associated with the carboxyl group, suggesting susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface of a molecule. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxyl group and the methoxy group, and the nitrogen atom of the amino group, highlighting regions prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the carboxyl group, indicating sites for nucleophilic interaction.

Investigation of Intramolecular Interactions and Solvation Effects

The conformation and stability of this compound are significantly influenced by intramolecular interactions and how it interacts with a solvent.

Intramolecular Interactions: The presence of both hydrogen bond donors (amino and carboxyl groups) and acceptors (carboxyl and methoxy oxygens, amino nitrogen) in this compound allows for the possibility of intramolecular hydrogen bonding. researchgate.net These interactions can play a crucial role in stabilizing specific conformations. For instance, a hydrogen bond between the amino group and the methoxy oxygen could influence the side-chain orientation. Computational studies on threonine derivatives have highlighted the importance of such side-chain to main-chain hydrogen bonds in determining conformational preferences. core.ac.uk

Solvation Effects: The interaction of a solute with a solvent can have a profound impact on its structure and stability. scirp.org For this compound in water, the polar groups will be stabilized by hydrogen bonding with water molecules. Computational models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effects of a solvent on the electronic structure and relative energies of different conformers. These models generally show that polar conformers are more stabilized in a polar solvent like water. scirp.org Studies on β-amino acids have demonstrated that solvation generally stabilizes conformations relative to the gas phase. researchgate.net

Biosynthetic Pathways and Natural Occurrence Context of 2 Amino 3 Methoxybutanoic Acid

Role as Chiral Synthon in Natural Product Biosynthesis

There is currently no direct evidence from published research to suggest that 2-Amino-3-methoxybutanoic acid serves as a direct chiral synthon in the biosynthesis of known natural products. Its primary application in this regard is in the domain of synthetic chemistry, where it is utilized as a versatile starting material for the construction of complex molecules, including pharmaceuticals and other bioactive compounds. The stereochemistry of this compound makes it an attractive component for introducing specific chirality into synthetic targets.

In the broader context of natural product biosynthesis, non-proteinogenic amino acids with unique side chains and stereochemistries are frequently employed as building blocks. These unusual amino acids contribute to the structural diversity and biological activity of a wide range of natural products, including nonribosomal peptides and polyketides. While a direct role for this compound is not established, the incorporation of structurally similar amino acids is a common theme in natural product assembly lines.

Enzymatic Mechanisms for Related β-Amino Acid Formation in Nature

The formation of β-amino acids in nature is a key step in the biosynthesis of many bioactive compounds. nih.gov These amino acids provide structural diversity that is not accessible with the common proteinogenic α-amino acids. nih.gov Several enzymatic strategies have been identified for the formation of the β-amino acid scaffold.

One common mechanism involves the action of amino mutases , which catalyze the transfer of an amino group from the α-carbon to the β-carbon of an α-amino acid precursor. Another route to β-amino acids is through the action of aldolases . These enzymes can catalyze the condensation of glycine (B1666218) with various aldehydes to form β-hydroxy-α-amino acids, which can be further modified. acs.orgnih.gov

While these mechanisms describe the formation of the core β-amino acid structure, the introduction of a methoxy (B1213986) group at the β-position, as seen in this compound, would require additional enzymatic steps. Typically, this would involve the methylation of a hydroxyl group. This methylation is often catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl donor. Therefore, a plausible hypothetical pathway for a compound like this compound would involve the initial formation of a β-hydroxy amino acid precursor, followed by a specific O-methylation step.

Microbial Metabolites Containing Structurally Similar Moieties and their Biosynthesis

While this compound itself has not been reported as a component of microbial metabolites, there are numerous examples of natural products that contain structurally related β-amino acid or methoxy moieties. The study of their biosynthesis can provide insights into the potential formation of this compound.

For instance, the biosynthesis of the nonproteinogenic amino acid L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) , a component of some toxins, has been elucidated. nih.gov The biosynthesis of AMB starts from glutamate (B1630785) and involves a series of modifications on a non-ribosomal peptide synthetase (NRPS) template. nih.gov A key step in this pathway is the methylation of a hydroxyl group on the glutamate precursor by an O-methyltransferase domain within the NRPS. nih.gov This demonstrates a clear enzymatic precedent for the formation of a methoxy group in an amino acid structure within a microbial biosynthetic pathway.

Furthermore, many microbial natural products contain β-hydroxy amino acids, which could serve as the immediate precursors for β-methoxy amino acids. The presence of these hydroxylated amino acids in complex peptides and other metabolites is widespread and their formation is well-understood. rsc.org The subsequent methylation of these hydroxyl groups by dedicated O-methyltransferases is a common tailoring reaction in natural product biosynthesis to modify the activity and properties of the final molecule.

The following table summarizes some related compounds and the key enzymatic steps in their biosynthesis that are relevant to the potential formation of this compound.

| Compound/Moiety | Precursor | Key Enzymatic Step(s) | Enzyme Class | Relevance |

| β-Amino Acids | α-Amino Acids | Amino group migration | Amino Mutase | Formation of the β-amino acid backbone. |

| β-Hydroxy-α-amino acids | Glycine + Aldehyde | Aldol (B89426) condensation | Aldolase | Synthesis of a potential hydroxylated precursor. acs.orgnih.gov |

| L-2-amino-4-methoxy-trans-3-butenoic acid | Glutamate | O-methylation of a hydroxyl group | O-Methyltransferase | Example of methoxy group installation on an amino acid precursor. nih.gov |

Emerging Research Avenues and Future Perspectives for 2 Amino 3 Methoxybutanoic Acid

Development of Advanced Synthetic Methodologies

The precise stereochemical control during the synthesis of 2-Amino-3-methoxybutanoic acid is paramount for its application in biological and material sciences. Future research is poised to move beyond classical synthetic routes to more advanced and efficient methodologies.

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts is a key area of future research. Transition metal catalysis and organocatalysis are promising avenues for the stereoselective synthesis of β-amino acids and their derivatives. rsc.orgacs.org The focus will likely be on developing catalysts that can facilitate the asymmetric synthesis of both syn- and anti-diastereomers of β-amino alcohols, which are precursors to this compound. acs.org

Enzymatic and Biocatalytic Approaches: The use of enzymes in organic synthesis offers high stereoselectivity and mild reaction conditions. Enzymatic resolution of racemic mixtures of amino acid esters via hydrolysis is a well-established technique that could be further optimized for O-methylated amino acids. nih.gov Future research may focus on identifying or engineering specific enzymes, such as acylases or lipases, for the efficient kinetic resolution of this compound precursors. nih.govacs.org Biocatalytic approaches, including the use of whole-cell systems, could also be explored for the de novo synthesis of this non-canonical amino acid. researchgate.net

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High efficiency, stereocontrol, scalability | Development of novel chiral transition metal and organocatalysts |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly | Identification and engineering of specific enzymes (e.g., acylases, lipases) |

| Biocatalysis | De novo synthesis, sustainable production | Metabolic engineering of microorganisms for direct production |

Exploration of Novel Biochemical and Biological Roles in Research Models

The O-methyl group of this compound is expected to confer unique biological properties, distinguishing it from its parent amino acid, threonine.

Metabolic Probes: O-methyl-L-threonine, a stereoisomer of this compound, has been utilized as a metabolic probe to study protein synthesis and amino acid metabolism. ebi.ac.ukbiosynth.com It acts as an isoleucine isostere and can inhibit the incorporation of radiolabeled amino acids into proteins. ebi.ac.uk Future research could explore the use of this compound in similar metabolic labeling studies to investigate its uptake, incorporation into proteins, and effects on cellular metabolism.

Pharmacological Activity: Dipeptides containing O-methyl-L-threonine have been investigated for their potential antimalarial activity. nih.gov This suggests that peptides incorporating this compound may also possess interesting pharmacological properties. Future studies could involve the synthesis and screening of a library of peptides containing this non-canonical amino acid to evaluate their potential as therapeutic agents, for instance, as enzyme inhibitors or receptor modulators. The methylation of amino acid derivatives has been shown to influence their interaction with enzymes like L-amino acid oxidase. nih.gov

Incorporation into Antimicrobial Peptides: The incorporation of non-canonical amino acids is a promising strategy to enhance the efficacy and stability of antimicrobial peptides. nih.govresearchgate.net The methoxy (B1213986) group of this compound could influence the peptide's hydrophobicity, conformational stability, and resistance to proteolytic degradation, potentially leading to the development of novel peptide antibiotics. nih.gov

Design and Synthesis of Advanced Analytical Probes

The development of sensitive and selective analytical tools is crucial for studying the biochemical roles and applications of this compound.

Fluorescent Probes: The design of fluorescent probes for the detection of non-canonical amino acids is an active area of research. mdpi.com Förster Resonance Energy Transfer (FRET) based probes, which consist of a fluorescent protein and an organic dye, can be developed to monitor the incorporation of this compound into proteins in living cells. nih.govspringernature.comrsc.org The unique chemical properties of the methoxy group could be exploited in the design of specific recognition elements for such probes.

Electrochemical Biosensors: Electrochemical biosensors offer a rapid and sensitive platform for the detection of amino acids. mdpi.comresearchgate.netnih.govresearchgate.net Future research could focus on the development of biosensors that incorporate specific enzymes or binding proteins that recognize this compound. nih.gov The incorporation of electroactive unnatural amino acids into protein structures can also be used to create reagentless biosensors. nih.gov

| Probe Type | Detection Principle | Potential Application |

| Fluorescent Probes (FRET) | Energy transfer between a donor and acceptor fluorophore upon binding | Real-time imaging of incorporation into proteins in live cells |

| Electrochemical Biosensors | Enzymatic reaction or specific binding event leading to an electrical signal | Rapid and sensitive quantification in biological samples |

Potential Applications in Chemical Biology and Advanced Material Science Research

The unique structural features of this compound make it an attractive building block for applications in chemical biology and materials science.

Chemical Biology: The incorporation of non-canonical amino acids into proteins is a powerful tool to introduce novel functionalities. mdpi.com this compound could be used to probe protein structure and function, create proteins with enhanced stability, or introduce new catalytic activities. Its incorporation into peptides can also be used to create constrained structures with specific biological activities. mdpi.com

Advanced Material Science: Amino acids are increasingly being used as monomers for the synthesis of biodegradable and functional polymers. researchgate.netnih.govsemanticscholar.org The O-methyl group of this compound could be leveraged to control the physical and chemical properties of such polymers, including their hydrophobicity, crystallinity, and degradation rate. Furthermore, the incorporation of this amino acid into self-assembling peptides could lead to the formation of novel nanomaterials with applications in drug delivery and tissue engineering. nih.govmit.edu

| Application Area | Potential Role of this compound | Future Research Direction |

| Chemical Biology | Introduction of novel functionality into proteins and peptides | Probing protein-protein interactions, designing enzyme inhibitors |

| Advanced Material Science | Monomer for biodegradable polymers, component of self-assembling peptides | Development of functional biomaterials with tailored properties |

Q & A

Q. How can researchers confirm the identity and enantiomeric purity of 2-Amino-3-methoxybutanoic acid?

To verify identity and enantiomeric purity:

- Specific Rotation : Measure using a polarimeter. The compound exhibits ( in 6N HCl at 25°C), consistent with its (2S,3S) configuration .

- Chiral HPLC : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and quantify purity .

- NMR Spectroscopy : Analyze and spectra for stereochemical confirmation, focusing on methoxy and amino proton coupling patterns .

- X-ray Crystallography : Resolve absolute configuration for definitive structural validation .

Q. What key physical properties are critical for experimental design?

- Melting Point : 220–224°C; use this to assess purity during recrystallization .

- Solubility : Water-soluble, enabling aqueous reaction conditions or buffer-based biological assays . Avoid solvents that may degrade the methoxy group.

- Specific Rotation : Essential for monitoring enantiomeric stability during synthesis or storage .

Q. What protocols ensure safe handling and storage?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact (S24/25 safety code) .

- Storage : Keep in glass bottles under dry, inert conditions to prevent hydrolysis of the methoxy group .

- Stability Testing : Regularly assess decomposition via TLC or HPLC, especially in humid environments .

Advanced Research Questions

Q. How should researchers address discrepancies in reported solubility data?

- Methodological Review : Verify experimental conditions (e.g., temperature, pH) across studies. For example, solubility in water is well-documented, but discrepancies in organic solvents may arise from impurities or measurement techniques .

- Gravimetric Analysis : Precisely quantify solubility by evaporating saturated solutions and measuring residue mass .

- UV-Vis Spectroscopy : Compare absorbance at varying concentrations to construct solubility curves .

Q. What strategies optimize peptide synthesis using this compound?

- Protection Schemes : Use Boc (-butoxycarbonyl) groups (e.g., sc-326323) to prevent undesired side reactions at the amino group .

- Coupling Agents : Employ HBTU or DCC with catalytic DMAP to enhance coupling efficiency while minimizing racemization .

- Racemization Monitoring : Use chiral HPLC to detect epimerization during solid-phase synthesis .

Q. How can chiral inversion be mitigated during reactions involving the methoxy group?

- pH Control : Maintain neutral to slightly acidic conditions to stabilize the amino group and reduce base-catalyzed inversion .

- Low-Temperature Reactions : Perform acylations or alkylations at 0–4°C to slow kinetic resolution of enantiomers .

- Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to minimize solvolysis of the methoxy substituent .

Q. How do structural analogs (e.g., 3-methyl or benzyloxy derivatives) compare in bioactivity studies?

- Synthetic Analogs : Synthesize derivatives like (2S,3R)-2-Amino-3-(benzyloxy)butanoic acid () or 2-Amino-3-methoxy-3-methylbutanoic acid () to study steric and electronic effects .

- Bioassay Design : Compare antimicrobial or enzymatic inhibition activity using standardized assays (e.g., MIC tests or fluorogenic substrates) .

- Computational Modeling : Perform docking studies to assess how methoxy vs. benzyloxy groups influence target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.